3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
Its molecular formula is C19H23ClN2O4S2, and it has a molecular weight of 442.97 g/mol. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Chlorination and Methylation: The final steps involve the chlorination and methylation of the benzene ring, which can be carried out using reagents like thionyl chloride and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the quinoline ring, leading to various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or sodium azide for azidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or partially hydrogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
Biologically, derivatives of this compound may exhibit activity against various biological targets, making them candidates for drug development.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide would depend on its specific application. Generally, compounds with similar structures interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 3-chloro-4-methyl-N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Uniqueness
The unique combination of the quinoline core with the sulfonamide and propylsulfonyl groups distinguishes this compound from others. Its specific substitution pattern and functional groups confer unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3-Chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various models, and structural characteristics that contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C21H26ClN3O3S
- Molecular Weight : 433.96 g/mol
- IUPAC Name : this compound
The structural features of this compound include a chloro group and a sulfonamide moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often target the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a crucial component in the immune response and is implicated in various inflammatory diseases. Studies have shown that modifications to the sulfonamide and benzamide moieties can significantly affect the inhibitory potency against the NLRP3 inflammasome.
Inhibition of NLRP3 Inflammasome
Recent studies have established that analogues of sulfonamide compounds can inhibit the NLRP3 inflammasome effectively. For instance, JC124, a related compound, demonstrated an IC50 value of approximately 3.25 μM in inhibiting IL-1β release in macrophages stimulated with lipopolysaccharide (LPS) and ATP . This suggests that this compound may exhibit similar inhibitory properties.
Efficacy in Disease Models
The compound has been evaluated in various disease models:
- Acute Myocardial Infarction (AMI) : In animal models of AMI, related sulfonamide compounds have shown protective effects on cardiac function by limiting infarct size and reducing inflammatory responses .
- Neurodegenerative Diseases : The potential neuroprotective effects against diseases like Alzheimer's have also been explored due to the role of inflammation mediated by the NLRP3 inflammasome .
Case Studies and Research Findings
A series of analogues derived from similar structures have been synthesized and tested for their biological activities. Notably:
Compound | IC50 (μM) | Target |
---|---|---|
JC124 | 0.55 ± 0.091 | NLRP3 Inflammasome |
JC121 | 0.42 ± 0.080 | NLRP3 Inflammasome |
These findings highlight the importance of specific substituents on the benzamide moiety for enhancing inhibitory potency against the inflammasome .
Properties
IUPAC Name |
3-chloro-4-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S2/c1-3-11-27(23,24)22-10-4-5-15-12-16(7-9-19(15)22)21-28(25,26)17-8-6-14(2)18(20)13-17/h6-9,12-13,21H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUQOSPUVRHJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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